molecular formula C13H8F3NO2 B1386015 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 1086379-05-6

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Cat. No.: B1386015
CAS No.: 1086379-05-6
M. Wt: 267.2 g/mol
InChI Key: TVMLSPSVNXNJMM-UHFFFAOYSA-N
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Description

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is a fluorinated aromatic aldehyde featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an ether linkage to a para-substituted benzaldehyde moiety. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of the -CF₃ group and the reactivity of the aldehyde functional group.

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-2-1-7-17-12(11)19-10-5-3-9(8-18)4-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMLSPSVNXNJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901203513
Record name Benzaldehyde, 4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086379-05-6
Record name Benzaldehyde, 4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086379-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-[[3-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901203513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the reaction of 3-(trifluoromethyl)pyridine-2-ol with 4-formylphenol. The reaction is carried out under basic conditions, often using potassium carbonate as a base and dimethylformamide as a solvent. The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde and related compounds, emphasizing heterocycle type, substituent positions, and functional group variations.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight CAS RN Heterocycle CF₃ Position Aldehyde Position Key Features
This compound (Target Compound) C₁₂H₇F₃NO₂* 268.19* - Pyridine 3 4 Ether linkage, -CF₃ on pyridine
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde C₁₂H₇F₃N₂O₂ 268.20 874782-05-5 Pyrimidine 4 4 Pyrimidine core, dual nitrogen atoms
4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde - - 1086378-51-9 Pyridine 6 4 -CF₃ on pyridine 6-position
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde C₁₃H₈F₃NO 251.20 871252-64-1 Pyridine 5 4 Direct C–C bond (no ether linkage)
2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde C₁₂H₇F₃N₂O₂ 268.19 1227954-93-9 Pyrimidine 4 2 Aldehyde at meta position on benzene

*Inferred from structural analogs.

Heterocycle Core Differences

  • Pyridine vs. Pyrimidine :
    • The target compound and 4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde utilize a pyridine ring (one nitrogen atom), whereas pyrimidine-based analogs (e.g., 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde ) contain two nitrogen atoms. Pyrimidines often exhibit enhanced hydrogen-bonding capacity and altered electronic properties, which can influence binding affinity in biological systems .

Substituent Position Effects

  • CF₃ Position :
    • The -CF₃ group at the 3-position on pyridine (target compound) vs. 4- or 6-position (e.g., CAS 874782-05-5 , 1086378-51-9 ) alters steric and electronic profiles. For instance, a 3-CF₃ group may create greater steric hindrance near the ether linkage compared to a 6-CF₃ substituent.
  • Aldehyde Position: The para-substituted aldehyde in the target compound contrasts with the meta-substituted analog (e.g., 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde ).

Functional Group Variations

  • Ether Linkage vs. Direct Bond :
    • The ether bridge in the target compound (vs. the direct C–C bond in 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde ) increases polarity and may improve solubility in polar solvents. However, ether linkages can also be susceptible to metabolic cleavage in vivo .

Biological Activity

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde (CAS No. 1086379-05-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H8F3NO2
  • Molecular Weight : 267.207 g/mol
  • PubChem CID : 28875385

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can improve bioavailability and cellular uptake.

Enzyme Inhibition

One significant area of research is the compound's inhibition of cholinesterase enzymes. A study demonstrated that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for AChE ranged from 46.8 to 137.7 µM, while BuChE showed values between 19.1 and 881.1 µM, indicating a promising potential for treating Alzheimer's disease and other cognitive disorders .

Therapeutic Potential

The compound's structural attributes suggest potential applications in various therapeutic areas:

  • Neuroprotective Agents : Due to its cholinesterase inhibitory activity, it may serve as a lead compound for developing drugs aimed at neurodegenerative diseases.
  • Anticancer Activity : Compounds with similar structures have shown anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The presence of the trifluoromethyl group has been linked to enhanced anti-inflammatory activity in related compounds.

Case Study 1: Cholinesterase Inhibition

A study evaluated several hydrazone derivatives for their ability to inhibit AChE and BuChE. Among these, derivatives containing the trifluoromethyl group demonstrated significant inhibition, suggesting that modifications to the benzaldehyde scaffold could enhance activity against cholinergic-related disorders .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound A46.819.1
Compound B137.7881.1
Compound CNot specifiedNot specified

Case Study 2: Anticancer Activity

Research on related compounds has indicated that those with similar functional groups can induce apoptosis in cancer cell lines. For instance, a derivative of the benzaldehyde scaffold was found to inhibit cell proliferation in breast cancer cells .

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at specific positions on the aromatic ring appears to enhance biological activity significantly. Structure-activity relationship studies indicate that electron-withdrawing groups increase the potency of these compounds against various biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Reactant of Route 2
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4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

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